Methyl 6-oxodecanoate
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Overview
Description
Methyl 6-oxodecanoate is an organic compound with the molecular formula C11H20O3. It is a methyl ester derivative of 6-oxodecanoic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-oxodecanoate can be synthesized through several methods. One common approach involves the reaction of adipic acid monomethyl ester with 1-chloro-N,N,2-trimethylpropenylamine in the presence of dichloromethane and copper (I) iodide . The reaction is carried out at low temperatures, typically around -15°C, and involves the use of butylmagnesium bromide as a Grignard reagent .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of this compound followed by reduction processes. The use of oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran is common in these procedures .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxodecanoic acid.
Reduction: Reduction reactions can convert it to 6-oxodecanal or other aldehyde derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: 6-oxodecanoic acid.
Reduction: 6-oxodecanal.
Substitution: Various substituted decanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving fatty acids.
Medicine: Research into its potential as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 6-oxodecanoate involves its interaction with various molecular targets. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of aldehyde or alcohol derivatives. The pathways involved typically include nucleophilic addition to the carbonyl group, followed by protonation and subsequent reduction .
Comparison with Similar Compounds
Methyl 6-oxooctadecanoate: Another methyl ester with a longer carbon chain.
6-oxodecanoic acid: The parent acid of methyl 6-oxodecanoate.
6-oxodecanal: The aldehyde derivative formed through reduction.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 6-oxodecanoate |
InChI |
InChI=1S/C11H20O3/c1-3-4-7-10(12)8-5-6-9-11(13)14-2/h3-9H2,1-2H3 |
InChI Key |
MMKLHNIVCLHWND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
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